Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide
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Overview
Description
Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide is a chemical compound with the molecular formula C6H8N2Na2S4 and a molecular weight of 282.38 g/mol . It is also known by its IUPAC name, disodium 1,4-piperazinedicarbodithioate . This compound is typically found in a powder form and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide involves the reaction of piperazine with carbon disulfide in the presence of sodium hydroxide . The reaction typically proceeds under mild conditions, with the temperature maintained at room temperature. The product is then purified through recrystallization to obtain a high-purity compound .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors, and the product is purified using industrial-scale recrystallization techniques .
Chemical Reactions Analysis
Types of Reactions
Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfides.
Reduction: It can be reduced to form thiols.
Substitution: The compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Various substituted piperazine derivatives
Scientific Research Applications
Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide is used in a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of heterocyclic compounds.
Biology: The compound is used in biochemical assays and as a reagent in protein modification studies.
Mechanism of Action
The mechanism of action of disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide involves its interaction with thiol groups in proteins and enzymes. The compound can form disulfide bonds with cysteine residues, leading to the modification of protein structure and function . This interaction can affect various molecular pathways and targets, making the compound useful in biochemical and pharmacological studies .
Comparison with Similar Compounds
Disodium[4-(sulfanidylmethanethioyl)piperazine-1-carbothioyl]sulfanide is unique due to its specific structure and reactivity. Similar compounds include:
Disodium ethylenediaminetetraacetate (EDTA): Used as a chelating agent.
Disodium 1,2-ethanedithiol: Used in the synthesis of thiol-containing compounds.
Disodium 2,2’-dithiodipyridine: Used in the modification of proteins and peptides.
These compounds share some chemical properties but differ in their specific applications and reactivity profiles .
Properties
Molecular Formula |
C24H28N6Na2O4S8 |
---|---|
Molecular Weight |
767.0 g/mol |
IUPAC Name |
disodium;4-(4-aminophenyl)sulfonylcarbothioylpiperazine-1-carbodithioate |
InChI |
InChI=1S/2C12H15N3O2S4.2Na/c2*13-9-1-3-10(4-2-9)21(16,17)12(20)15-7-5-14(6-8-15)11(18)19;;/h2*1-4H,5-8,13H2,(H,18,19);;/q;;2*+1/p-2 |
InChI Key |
RXDUBZVEKCAWMZ-UHFFFAOYSA-L |
Canonical SMILES |
C1CN(CCN1C(=S)[S-])C(=S)S(=O)(=O)C2=CC=C(C=C2)N.C1CN(CCN1C(=S)[S-])C(=S)S(=O)(=O)C2=CC=C(C=C2)N.[Na+].[Na+] |
Origin of Product |
United States |
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